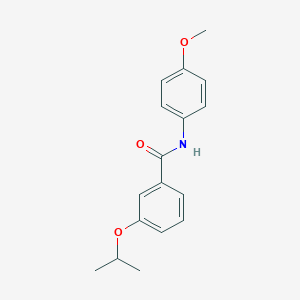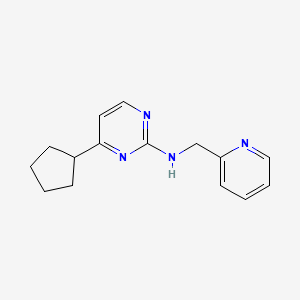
3-isopropoxy-N-(4-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-isopropoxy-N-(4-methoxyphenyl)benzamide, also known as GW-501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic and cardiovascular diseases. However, due to its ability to enhance endurance and performance, it has gained popularity among athletes and bodybuilders.
作用机制
3-isopropoxy-N-(4-methoxyphenyl)benzamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a transcription factor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to an increase in the expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake in skeletal muscle. This results in an increase in endurance and performance.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and performance in animal models. It has also been shown to improve lipid metabolism, reduce inflammation, and increase mitochondrial biogenesis in skeletal muscle. In addition, it has been shown to increase glucose uptake in skeletal muscle and improve insulin sensitivity.
实验室实验的优点和局限性
One of the main advantages of using 3-isopropoxy-N-(4-methoxyphenyl)benzamide in lab experiments is its ability to enhance endurance and performance in animal models. This makes it a useful tool for studying the effects of exercise and physical activity on various physiological processes. However, one of the limitations of using this compound is its potential for off-target effects. It is important to carefully design experiments to minimize the risk of unintended effects.
未来方向
There are several future directions for research on 3-isopropoxy-N-(4-methoxyphenyl)benzamide. One area of interest is its potential use in the treatment of metabolic and cardiovascular diseases. It has been shown to improve lipid metabolism and reduce inflammation, making it a promising candidate for further study in this area. Another area of interest is its potential use in the treatment of muscle wasting and osteoporosis. It has been shown to increase mitochondrial biogenesis and improve insulin sensitivity, which could make it a useful tool in the treatment of these conditions. Finally, there is potential for further study on the mechanism of action of this compound and its effects on various physiological processes. This could lead to a better understanding of its potential therapeutic applications and help to identify new targets for drug development.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body, leading to an increase in endurance and performance. It has several biochemical and physiological effects, including improving lipid metabolism, reducing inflammation, and increasing mitochondrial biogenesis. While it has potential as a therapeutic agent, it is important to carefully design experiments to minimize the risk of unintended effects. There are several future directions for research on this compound, including its potential use in the treatment of metabolic and cardiovascular diseases, muscle wasting, and osteoporosis.
合成方法
The synthesis of 3-isopropoxy-N-(4-methoxyphenyl)benzamide involves the reaction of 4-methoxybenzoyl chloride and isopropylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis method is well-established and has been reported in several scientific publications.
科学研究应用
3-isopropoxy-N-(4-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to improve lipid metabolism and reduce inflammation in animal models. It has also been investigated for its potential use in the treatment of muscle wasting and osteoporosis. In addition, it has been studied for its ability to enhance endurance and performance in athletes.
属性
IUPAC Name |
N-(4-methoxyphenyl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12(2)21-16-6-4-5-13(11-16)17(19)18-14-7-9-15(20-3)10-8-14/h4-12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNRSOATSJJRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-chlorobenzyl)oxy]-N-(2-hydroxyethyl)benzamide](/img/structure/B5296754.png)
![4-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5296757.png)


![N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5296777.png)
![N-{5-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5296784.png)
![3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5296796.png)
![1-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5296804.png)
![2-[4-[4-(2,6-dimethyl-3-pyridinyl)-2-pyrimidinyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5296807.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5296812.png)
![3-amino-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5296821.png)
![5-[4-(benzyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296829.png)

